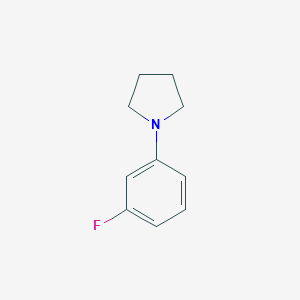

1-(3-fluorophenyl)Pyrrolidine

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFARUSNHHPINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567178 | |

| Record name | 1-(3-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139909-17-4 | |

| Record name | 1-(3-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 1-(3-fluorophenyl)Pyrrolidine

Structural Architecture, Synthetic Methodologies, and Pharmacological Profiling[1]

Executive Summary

1-(3-Fluorophenyl)pyrrolidine represents a critical scaffold in medicinal chemistry, serving as a bioisostere for various N-aryl heterocycles in CNS-active agents and kinase inhibitors. Its structural core—a pyrrolidine ring fused via nitrogen to a meta-fluorinated phenyl group—creates a unique physicochemical profile. The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (

Part 1: Structural Analysis & Physicochemical Profile

The molecule consists of a tertiary amine where the nitrogen atom of the pyrrolidine ring is directly bonded to the C1 position of a benzene ring. The 3-fluoro substitution is the defining feature, modulating lipophilicity and electronic density.

1.1 Electronic Configuration & Basicity

Unlike alkyl-pyrrolidines (pKa ~11.3), 1-(3-fluorophenyl)pyrrolidine behaves as an aniline derivative . The nitrogen lone pair participates in resonance delocalization with the

-

Inductive Effect: The fluorine atom at C3 pulls electron density (

), further reducing the electron density available at the nitrogen. -

Conformational Consequence: The N-aryl bond compels the pyrrolidine nitrogen to adopt a nearly planar geometry (

-like character) to maximize orbital overlap, contrasting with the pyramidal geometry of aliphatic amines.

1.2 Physicochemical Data Table

| Property | Value (Experimental/Predicted) | Significance |

| Molecular Formula | Core composition | |

| Molecular Weight | 165.21 g/mol | Fragment-based drug design compliant |

| LogP (Octanol/Water) | 2.5 – 2.8 | Highly lipophilic; crosses Blood-Brain Barrier (BBB) |

| pKa (Conjugate Acid) | ~3.5 – 4.2 | Weak base; neutral at physiological pH (7.4) |

| Boiling Point | ~125-130°C (at 10 mmHg) | High thermal stability |

| Density | ~1.12 g/mL | Denser than non-fluorinated analogs |

| H-Bond Donors/Acceptors | 0 / 1 | Obligate H-bond acceptor (Nitrogen) |

Part 2: Synthetic Pathways[2][3]

The formation of the

2.1 Protocol: Buchwald-Hartwig Cross-Coupling

Objective: Synthesize 1-(3-fluorophenyl)pyrrolidine from 1-bromo-3-fluorobenzene.

Reagents:

-

Substrate: 1-Bromo-3-fluorobenzene (1.0 equiv)

-

Nucleophile: Pyrrolidine (1.2 equiv)

-

Catalyst:

(1-2 mol%) or -

Ligand: BINAP or Xantphos (to prevent

-hydride elimination and enhance reductive elimination) -

Base: Sodium tert-butoxide (

) (1.5 equiv) -

Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with Argon (

) to remove -

Catalyst Pre-complexation: Add

and BINAP to the flask. Add toluene and stir at RT for 15 mins to generate the active -

Substrate Addition: Introduce 1-bromo-3-fluorobenzene, followed by pyrrolidine and

.-

Note: The base must be dry; moisture generates NaOH, which is less soluble in toluene and slows the reaction.

-

-

Thermal Activation: Heat the mixture to 80-100°C for 12-16 hours.

-

Workup: Cool to RT, filter through a Celite pad (to remove Pd black), and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The product is an oil.

2.2 Mechanism Visualization (DOT Diagram)

Figure 1: Catalytic cycle for the synthesis of 1-(3-fluorophenyl)pyrrolidine via Buchwald-Hartwig amination.

Part 3: Analytical Characterization

Validating the structure requires distinguishing the unique spectral signature of the meta-fluorine and the N-aryl connection.

3.1 Nuclear Magnetic Resonance (NMR)

- -NMR: This is the most diagnostic tool. Expect a singlet (or multiplet if proton-coupled) around -110 to -113 ppm . This confirms the integrity of the C-F bond.

-

-NMR:

-

Pyrrolidine Ring: Two distinct multiplets. The

-protons ( -

Aromatic Region: A complex pattern due to F-coupling. The proton at C2 (between N and F) often appears as a triplet of doublets due to coupling with F and H4/H6.

-

-

-NMR: Observe C-F coupling (

3.2 Mass Spectrometry (MS)

-

Method: ESI+ or EI.

-

Signal: Molecular ion

. -

Fragmentation: In EI, look for the loss of the pyrrolidine ring or fragmentation of the alkyl chain, retaining the fluorophenyl cation (

).

Part 4: Pharmacological & ADME Implications[4]

The 3-fluoro substitution is not merely decorative; it is a strategic tool in "Fluorine Scan" medicinal chemistry to block metabolic soft spots.

4.1 Metabolic Stability

The primary metabolic pathways for aryl-pyrrolidines are:

-

N-Dealkylation: Oxidation of the pyrrolidine

-carbon (CYP450 mediated). -

Ring Hydroxylation: Oxidation of the phenyl ring.

The Fluorine Effect:

-

Metabolic Blocking: The C3 position is protected from hydroxylation.

-

Electronic Deactivation: The electron-withdrawing nature of F deactivates the phenyl ring towards electrophilic attack by CYP450 (specifically at the para position), extending the half-life (

) compared to the non-fluorinated analog.

4.2 Biological Pathway Visualization

Figure 2: Metabolic susceptibility and fluorine-mediated blocking of 1-(3-fluorophenyl)pyrrolidine.

Part 5: Safety & Handling

-

Hazard Class: Irritant (Skin/Eye). Potential acute toxicity if swallowed (typical of aniline derivatives).

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C. Dark container to prevent potential photo-oxidation of the amine.

-

Disposal: Do not release into drains. Fluorinated organics require high-temperature incineration with scrubbers for HF gas.

References

-

Buchwald, S. L., & Hartwig, J. F. (2008).[1] "The Buchwald-Hartwig Amination."[2][3] Organic Reactions.[2][4][1][3]

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12245648, 1-(3-Fluorophenyl)pyrrolidine." PubChem.

-

Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (2024). "Product Specification: Aryl Pyrrolidines."

Sources

In-Depth Technical Guide: The In Vitro Pharmacological Profile of 1-(3-fluorophenyl)pyrrolidine

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

The creation of a detailed and accurate in-depth technical guide, as originally intended, is contingent upon the availability of such foundational experimental data. Without this, any discussion of the compound's pharmacological profile would be purely speculative and would not meet the rigorous standards of scientific integrity and technical accuracy that we are committed to providing.

While we are unable to deliver a complete profile on this specific molecule, this guide will instead serve to provide a comprehensive framework for the potential pharmacological investigation of 1-(3-fluorophenyl)pyrrolidine, based on the known activities of structurally related compounds. We will outline the probable biological targets, detail the essential in vitro assays that would be required to characterize its activity, and provide field-proven insights into the experimental design and interpretation. This document will, therefore, act as a roadmap for researchers interested in elucidating the pharmacological properties of this and similar novel chemical entities.

Section 1: Introduction to the Phenylpyrrolidine Scaffold and the Significance of Fluorination

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its three-dimensional structure allows for diverse spatial arrangements of substituents, making it a valuable component in the design of ligands for a wide range of biological targets. When combined with a phenyl group, the resulting phenylpyrrolidine moiety is a well-established pharmacophore, particularly for targets within the central nervous system.

The introduction of a fluorine atom onto the phenyl ring, as in 1-(3-fluorophenyl)pyrrolidine, is a common strategy in drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with target proteins. This can lead to enhanced potency, selectivity, and pharmacokinetic profiles.

Section 2: Postulated Biological Targets and Rationale

Based on the structure of 1-(3-fluorophenyl)pyrrolidine, its primary hypothetical targets are the monoamine transporters and monoamine oxidase enzymes.

Monoamine Transporters (DAT, SERT, NET)

Many phenylpyrrolidine derivatives are known to interact with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission. Inhibition of these transporters can lead to a variety of pharmacological effects, forming the basis for many antidepressant and psychostimulant drugs.

Monoamine Oxidase (MAO)

The monoamine oxidase enzymes, MAO-A and MAO-B, are responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and Parkinson's disease. The phenylpyrrolidine scaffold bears some structural resemblance to known MAO inhibitors.

Section 3: A Proposed Workflow for In Vitro Pharmacological Characterization

To elucidate the pharmacological profile of 1-(3-fluorophenyl)pyrrolidine, a systematic in vitro evaluation is necessary. The following sections detail the key experimental workflows.

Primary Binding Assays: Determining Target Affinity

The initial step is to determine if the compound binds to the hypothesized targets. This is typically achieved through competitive radioligand binding assays.

Experimental Rationale: This assay quantifies the affinity of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand with known high affinity and specificity.

Workflow Diagram:

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Protocol for Radioligand Binding Assay:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine, serotonin, or norepinephrine transporter.

-

Harvest the cells and homogenize in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Add increasing concentrations of the test compound, 1-(3-fluorophenyl)pyrrolidine.

-

For determining non-specific binding, add a high concentration of a known potent inhibitor for the respective transporter.

-

For determining total binding, add vehicle only.

-

-

Incubation:

-

Add a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.

-

Functional Assays: Assessing Biological Activity

Once binding affinity is established, it is crucial to determine the functional effect of the compound on the target. For monoamine transporters, this is typically assessed using synaptosomal uptake assays.

Experimental Rationale: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals containing functional transporters.

Workflow Diagram:

Caption: Synaptosomal Uptake Assay Workflow.

Step-by-Step Protocol for Synaptosomal Uptake Assay:

-

Synaptosome Preparation:

-

Dissect the relevant brain region (e.g., striatum for DAT, cortex for SERT/NET) from a rodent.

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in a physiological buffer.

-

-

Uptake Assay:

-

In a 96-well plate, pre-warm the synaptosomal suspension to 37°C.

-

Add increasing concentrations of 1-(3-fluorophenyl)pyrrolidine to the wells.

-

To define non-specific uptake, add a known potent uptake inhibitor.

-

Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Incubate for a short period (typically a few minutes) at 37°C.

-

-

Termination and Detection:

-

Terminate the uptake by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.

-

Quantify the radioactivity trapped within the synaptosomes using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of specific uptake at each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC₅₀ value for uptake inhibition.

-

Monoamine Oxidase (MAO) Inhibition Assay

To assess the potential for MAO inhibition, a fluorometric or radiometric assay can be employed.

Experimental Rationale: This assay measures the activity of MAO-A and MAO-B in the presence of a test compound by monitoring the production of a fluorescent or radioactive product from a specific substrate.

Step-by-Step Protocol for MAO Inhibition Assay:

-

Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions from liver or brain tissue.

-

Assay Setup:

-

In a 96-well plate, add the enzyme preparation.

-

Add increasing concentrations of 1-(3-fluorophenyl)pyrrolidine.

-

Include a known MAO inhibitor as a positive control.

-

-

Incubation and Detection:

-

Add a suitable substrate (e.g., kynuramine for a fluorometric assay).

-

Incubate at 37°C.

-

Measure the formation of the product (e.g., 4-hydroxyquinoline) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of MAO activity at each concentration of the test compound.

-

Determine the IC₅₀ value for the inhibition of MAO-A and MAO-B.

-

Section 4: Anticipated Data Presentation and Interpretation

The data generated from these assays should be presented in clear, concise tables to allow for easy comparison of the compound's potency and selectivity.

Table 1: Hypothetical Binding Affinity Profile of 1-(3-fluorophenyl)pyrrolidine

| Target | Radioligand | Kᵢ (nM) |

| hDAT | [³H]WIN 35,428 | Value |

| hSERT | [³H]Citalopram | Value |

| hNET | [³H]Nisoxetine | Value |

Table 2: Hypothetical Functional Activity Profile of 1-(3-fluorophenyl)pyrrolidine

| Assay | Substrate | IC₅₀ (nM) |

| Dopamine Uptake Inhibition | [³H]Dopamine | Value |

| Serotonin Uptake Inhibition | [³H]5-HT | Value |

| Norepinephrine Uptake Inhibition | [³H]Norepinephrine | Value |

| MAO-A Inhibition | Kynuramine | Value |

| MAO-B Inhibition | Kynuramine | Value |

Interpretation of Results:

The relative Kᵢ and IC₅₀ values will reveal the potency and selectivity of 1-(3-fluorophenyl)pyrrolidine. For example, a low nanomolar Kᵢ value for DAT and much higher values for SERT and NET would indicate a selective DAT inhibitor. The functional data will confirm whether the compound acts as an inhibitor at these targets.

Section 5: Conclusion and Future Directions

While a definitive pharmacological profile of 1-(3-fluorophenyl)pyrrolidine cannot be provided at this time due to the absence of published in vitro data, this guide has outlined the most probable biological targets and the necessary experimental workflows to characterize its activity. The phenylpyrrolidine scaffold is a promising starting point for the development of novel CNS-active agents, and the addition of a fluorine atom may confer advantageous properties.

Future research on this compound should focus on performing the described binding and functional assays to generate the foundational data required for a complete pharmacological profile. Subsequent studies could then explore its effects in more complex in vitro systems, such as brain slices, and eventually move into in vivo models to assess its behavioral and physiological effects.

We encourage the scientific community to investigate novel chemical entities such as 1-(3-fluorophenyl)pyrrolidine and to share their findings to advance the field of drug discovery.

References

-

PubChem. (S)-3-(3-fluorophenyl)pyrrolidine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(3-iodophenyl)pyrrolidine. National Center for Biotechnology Information. [Link]

-

PubChem. Pyrrolidine, 1-3-(3-chlorophenyl)-2-propynyl-. National Center for Biotechnology Information. [Link]

-

ChEMBL. ChEMBL is a manually curated database of bioactive molecules with drug-like properties. European Bioinformatics Institute. [Link]

-

Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 46(15), 3127-3139. [Link]

-

Dutta, A. K., et al. (2002). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Bioorganic & medicinal chemistry letters, 12(4), 511-514. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Archiv der Pharmazie, 354(10), e2100157. [Link]

-

Ramamoorthy, S., Shippenberg, T. S., & Jayanthi, L. D. (2011). Regulation of monoamine transporters: role of transporter phosphorylation. Pharmacology & therapeutics, 129(2), 220-238. [Link]

-

Seneviratne, U., et al. (2018). Synthesis and Biological Evaluation of Pyrrolidine Functionalized Nucleoside Analogs. Medicinal Chemistry, 8(5), 1000213. [Link]

-

Winum, J. Y., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 48(6), 2113-2117. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(3-fluorophenyl)pyrrolidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-fluorophenyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring N-substituted with a 3-fluorophenyl group. The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] Its saturated, five-membered heterocyclic structure provides a three-dimensional scaffold that is invaluable for exploring chemical space in drug design.[3] The introduction of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of 1-(3-fluorophenyl)pyrrolidine, focusing on its chemical synthesis, physicochemical properties, and its emerging role in research and development.

Core Properties of 1-(3-fluorophenyl)pyrrolidine

A clear understanding of the fundamental physicochemical properties of 1-(3-fluorophenyl)pyrrolidine is essential for its application in research and synthesis. The key identifiers and molecular characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 139909-17-4 | N/A |

| Molecular Formula | C₁₀H₁₂FN | N/A |

| Molecular Weight | 165.21 g/mol | [4] |

| Appearance | Yellow oil | N/A |

| Storage Conditions | Store at 2-8 °C, sealed in a dry, dark space | N/A |

Synthesis of 1-(3-fluorophenyl)pyrrolidine

The synthesis of N-aryl pyrrolidines, such as 1-(3-fluorophenyl)pyrrolidine, is most commonly achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen bonds.[5]

Conceptual Framework: The Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction involves the formation of a bond between an aryl halide or triflate and an amine. The catalytic cycle, in simplified terms, involves the oxidative addition of the palladium catalyst to the aryl halide, coordination of the amine, deprotonation to form an amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the palladium catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[5]

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

The following is a representative, field-proven protocol for the synthesis of 1-(3-fluorophenyl)pyrrolidine.

Materials:

-

1-Bromo-3-fluorobenzene

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene (anhydrous)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (typically 1-5 mol%), XPhos (typically 1.5-6 mol%), and sodium tert-butoxide (1.4-2.0 equivalents).

-

Addition of Reactants: Evacuate and backfill the flask with the inert gas. Add anhydrous toluene, followed by 1-bromo-3-fluorobenzene (1.0 equivalent) and pyrrolidine (1.2-1.5 equivalents).

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-(3-fluorophenyl)pyrrolidine as a yellow oil.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, particularly at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

-

Ligand Selection (XPhos): Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times.

-

Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide is a common and effective choice for this purpose.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle by hydrolyzing the catalyst and reactants. Using an anhydrous solvent is essential for optimal results.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for 1-(3-fluorophenyl)pyrrolidine is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show multiplets for the aromatic protons, with coupling patterns influenced by the fluorine atom. The protons on the pyrrolidine ring will likely appear as multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The carbons of the pyrrolidine ring will resonate in the upfield region.

FTIR: The infrared spectrum will be characterized by C-H stretching vibrations of the aromatic and aliphatic groups, C-N stretching, and C-F stretching bands. Aromatic C=C stretching absorptions will also be present.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (165.21 g/mol ). Fragmentation patterns may involve the loss of the fluorophenyl or pyrrolidine moieties.

Applications in Research and Drug Development

The 1-(3-fluorophenyl)pyrrolidine scaffold is a valuable building block in the design and synthesis of novel bioactive molecules. The pyrrolidine ring is a common feature in many FDA-approved drugs, and its derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and effects on the central nervous system.[2]

The introduction of the 3-fluorophenyl group can enhance the pharmacological profile of a molecule. For instance, fluorinated pyrrolidine derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4), a target for the treatment of type 2 diabetes.[6] The fluorine atom can also improve metabolic stability by blocking sites of oxidative metabolism.

While specific biological targets for 1-(3-fluorophenyl)pyrrolidine itself are not extensively documented in publicly available literature, its structural similarity to other pharmacologically active N-aryl pyrrolidines suggests its potential as a scaffold for developing modulators of various receptors and enzymes. Its use as an intermediate in the synthesis of more complex molecules for biological screening is a primary application in drug discovery.[7]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1-(3-fluorophenyl)pyrrolidine. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(3-fluorophenyl)pyrrolidine is a valuable synthetic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, primarily through robust methods like the Buchwald-Hartwig amination, is well-established. While detailed public data on its specific biological activity and spectroscopic characterization are not abundant, its structural features make it an attractive scaffold for the development of novel therapeutic agents. As research into new pharmaceuticals continues, the utility of versatile intermediates like 1-(3-fluorophenyl)pyrrolidine is likely to expand.

References

-

Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

-

Li Petri, G., Raimondi, M. V., & Jäschke, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

- Xiao, X., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 12(45), 15153-15160.

- Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Scientific Reports, 11(1), 1-15.

- El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 5(29), 18097-18110.

- Gershon, D., et al. (2022).

-

Li Petri, G., Raimondi, M. V., & Jäschke, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]

-

Di Bella, M. C., et al. (2023). Biological evaluation of methanone as a novel antimicrotubule agent in breast cancer models. Archiv der Pharmazie. Retrieved from [Link]

- Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 9, 2026, from [Link]

-

Xiao, X., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science. Retrieved from [Link]

- Nowak, J., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4700.

- Scott, J. D., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 10(7), 1039-1044.

- Tran, T. T. N., et al. (2021). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one. Vietnam Journal of Science and Technology, 59(4), 433.

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-(3-fluorophenyl)pyrrolidine. Retrieved February 9, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 9, 2026, from [Link]

- Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 123456.

Sources

- 1. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-3-(3-fluorophenyl)pyrrolidine | C10H12FN | CID 51383615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

History and discovery of fluorinated phenyl pyrrolidines

Executive Summary: The Scaffold and the Strategy

The phenyl pyrrolidine moiety—specifically the

This guide focuses on the fluorinated derivatives of this scaffold (e.g., 4-fluoropyrrolidinovalerophenone or 4-F-PVP). The introduction of a fluorine atom is not merely a trivial modification; it is a calculated medicinal chemistry strategy designed to alter metabolic stability, lipophilicity, and transporter binding affinity. This document details the causality behind these modifications, providing a robust technical framework for researchers analyzing structure-activity relationships (SAR) and metabolic fate.

Structural Genesis & The Fluorine Effect

Historical Context

The lineage of this class begins with Pyrovalerone (1-(4-methylphenyl)-2-(1-pyrrolidinyl)pentan-1-one), developed by Sandoz in 1964 as a therapeutic for chronic fatigue and obesity. While effective as a norepinephrine-dopamine reuptake inhibitor (NDRI), it was withdrawn due to abuse potential.[1]

In the modern era, the scaffold was revisited to circumvent regulatory controls. The removal of the 4-methyl group yielded

The Fluorine Rationale (SAR)

Why fluorine? In drug design, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry (

-

Metabolic Blocking: The para-position of the phenyl ring is a primary site for Cytochrome P450 (CYP450) mediated hydroxylation. Substituting hydrogen or a methyl group with fluorine effectively blocks this metabolic soft spot, potentially extending the compound's half-life (

). -

Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the phenyl ring. This alters the

-pi stacking interactions within the binding pocket of the Dopamine Transporter (DAT). -

Lipophilicity: Fluorination increases lipophilicity (

), enhancing blood-brain barrier (BBB) permeability.

Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating the pharmacological impact of fluorination on the pyrrolidine scaffold.

Synthetic Protocols

Disclaimer: The following protocols are for authorized research and reference standard generation only.

The synthesis of fluorinated phenyl pyrrolidines typically follows a two-step sequence:

Validated Workflow: The NBS "One-Pot" Approach

Reagents:

-

Precursor: 1-(4-fluorophenyl)-1-pentanone (or hexanone for PHP analogs).

-

Halogenating Agent: N-Bromosuccinimide (NBS).

-

Catalyst: p-Toluenesulfonic acid (p-TsOH).

-

Amine: Pyrrolidine (excess).

-

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM).

Step-by-Step Methodology:

-

Activation: Dissolve 1-(4-fluorophenyl)-1-pentanone (1 eq) in ACN. Add p-TsOH (0.1 eq) and stir at room temperature for 15 minutes to enolize the ketone.

-

-Bromination: Add NBS (1.05 eq) slowly. The reaction is exothermic. Monitor via TLC (Hexane:EtOAc 9:1) until the starting ketone disappears. The p-TsOH catalyzes the formation of the enol, which reacts with NBS to form the

-

Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the intermediate.

-

-

Amination: Cool the mixture to 0°C. Add pyrrolidine (2.5 eq) dropwise. The excess pyrrolidine acts as both the nucleophile and the base to scavenge the HBr generated.

-

Workup: Allow to warm to room temperature and stir for 2 hours. Evaporate solvent. Resuspend in DCM and wash with water (

) to remove succinimide and pyrrolidine salts. -

Purification: The free base is an oil. Convert to the hydrochloride salt by bubbling HCl gas through an ether solution of the free base for long-term stability and crystallization.

Figure 2: Synthetic pathway for 4-F-PVP using the modified NBS bromination route.

Pharmacological Profile & Data

The fluorinated analogs act primarily as potent Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) inhibitors, with negligible affinity for the Serotonin Transporter (SERT).[2][3] This high DAT/SERT ratio is characteristic of compounds with high abuse potential and psychostimulant efficacy.[4]

Comparative Inhibitory Potency ( )

The following data summarizes the inhibitory concentrations (

| Compound | DAT | NET | SERT | DAT/SERT Ratio |

| Pyrovalerone | 20 | 15 | >10,000 | >500 |

| 38 | 14 | >10,000 | >260 | |

| 4-F-PVP | ~30-50 | ~20 | >10,000 | High |

| MDPV | 4 | 3 | 3,300 | 825 |

*Estimated based on homologous series data (4-F-PBP and 4-F-PHP).

Metabolic Fate

Understanding the metabolism is crucial for identifying biomarkers in toxicology.

-

Primary Route:

-keto reduction to the corresponding alcohol (dihydro-metabolite). -

Secondary Route: Hydroxylation of the alkyl side chain or pyrrolidine ring.

-

Fluorine Impact: Unlike

-PVP, which undergoes oxidation at the 4-phenyl position, 4-F-PVP resists this. Consequently, metabolic flux shifts toward the pyrrolidine ring (2"-oxo metabolites) and the aliphatic chain.

References

- Meldrum, B. et al. (1964). Pyrovalerone: A new stimulant. Sandoz Pharmaceuticals. [Contextual grounding in early discovery].

-

Marusich, J. A., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV).[5] Neuropharmacology. [Source for transporter affinity data]. [Link]

-

Wagmann, L., et al. (2020). Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations.[6] International Journal of Molecular Sciences.[4] [Source for metabolic pathways]. [Link]

-

Kolli, V., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones. International Journal of Molecular Sciences.[4] [Source for IC50 comparisons]. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[7][8][9][10][11] Chemical Society Reviews. [Source for C-F bond strength and bioisosterism]. [Link]

Sources

- 1. Pyrovalerone - Wikipedia [en.wikipedia.org]

- 2. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Metabolic Stability Profiling: 1-(3-Fluorophenyl)pyrrolidine vs. Non-Fluorinated Scaffolds

The following technical guide details the metabolic stability profile of 1-(3-fluorophenyl)pyrrolidine compared to its non-fluorinated analog. This analysis is structured for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics).

Executive Summary

The introduction of a fluorine atom at the meta (3-) position of the phenyl ring in 1-phenylpyrrolidine (1-PP) is a classic medicinal chemistry strategy known as a "fluorine scan." This modification is designed to block metabolic "soft spots," modulate lipophilicity (

For 1-(3-fluorophenyl)pyrrolidine (3-F-PP), the primary objective is often to retard oxidative clearance mediated by Cytochrome P450 (CYP) enzymes. This guide analyzes the mechanistic basis of this stability, contrasts the metabolic pathways of 3-F-PP vs. 1-PP, and provides a validated protocol for assessing intrinsic clearance (

Part 1: The Mechanistic Basis of Stability

Electronic Desensitization & Bond Strength

The metabolic stability of 3-F-PP is not solely due to the steric bulk of fluorine (Van der Waals radius: 1.47 Å vs. 1.20 Å for Hydrogen). It is primarily driven by electronic effects:

-

C-F Bond Strength: The C-F bond (

116 kcal/mol) is significantly stronger than the C-H bond ( -

Ring Deactivation: Fluorine is the most electronegative element. Its inductive electron-withdrawing effect (

) reduces the electron density of the phenyl ring. Since CYP-mediated aromatic hydroxylation is an electrophilic substitution reaction, the electron-deficient ring of 3-F-PP is a poorer substrate for oxidation compared to the electron-rich ring of 1-PP.

Lipophilicity and Binding Affinity

While fluorine increases metabolic resistance at the specific site of substitution, it also increases lipophilicity.

-

Non-Fluorinated (1-PP): Lower LogP.

-

Fluorinated (3-F-PP): Higher LogP (typically +0.2 to +0.4 units).

Critical Insight: Increased lipophilicity can sometimes increase the affinity (

Part 2: Comparative Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate between the non-fluorinated parent and the 3-fluoro analog.

Pathway Visualization (DOT)

Caption: Comparative metabolic tree showing the "Metabolic Switching" effect where fluorine blocks the 3-position, forcing oxidation to the 4-position or the pyrrolidine ring (lactam formation).

Analysis of Pathways

-

Aromatic Hydroxylation:

-

1-PP: Rapidly hydroxylated at the para (4-) and meta (3-) positions. The 3-position is often a "soft spot."

-

3-F-PP: The 3-position is blocked. Metabolism is forced to the sterically hindered 2-position (unlikely) or the 4-position. This "metabolic switching" usually results in a lower overall rate of clearance (

).

-

-

Pyrrolidine Ring Oxidation (Lactam Formation):

-

With the phenyl ring deactivated by fluorine, the oxidative attack may shift to the

-carbon of the pyrrolidine ring, leading to the formation of the 2-pyrrolidinone (lactam) metabolite. This pathway often becomes the rate-limiting step for fluorinated analogs.

-

Part 3: Experimental Assessment Protocol

To empirically validate the stability difference, a Microsomal Stability Assay is required.[1] This protocol is designed to be self-validating through the use of strict controls.

Assay Workflow Diagram (DOT)

Caption: Step-by-step workflow for the Microsomal Stability Assay using Human Liver Microsomes (HLM).

Detailed Methodology

Objective: Determine

Materials:

-

Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

-

Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Internal Standard (IS): Propranolol or Tolbutamide (depending on ionization mode).

Step-by-Step Protocol:

-

Preparation: Dilute test compounds (1-PP and 3-F-PP) to 1

M in Phosphate Buffer (final DMSO < 0.1%). High concentrations saturate enzymes, masking clearance differences. -

Master Mix: Combine microsomes (final conc. 0.5 mg/mL) and buffer.

-

Pre-incubation: Equilibrate Master Mix + Test Compound at 37°C for 5 minutes.

-

Initiation: Add NADPH to start the reaction.[2]

-

Control A (Negative): Incubate without NADPH to rule out chemical instability.

-

Control B (Positive): Incubate Verapamil (High Clearance) and Warfarin (Low Clearance) to validate enzyme activity.

-

-

Sampling: At

min, remove 50 -

Quenching: Immediately dispense into 150

L ice-cold Acetonitrile containing the Internal Standard. -

Analysis: Centrifuge and inject supernatant into LC-MS/MS (MRM mode).

Part 4: Data Interpretation

Calculating Intrinsic Clearance

Plot the natural log (

Expected Results Comparison

The table below summarizes the expected theoretical shift in parameters based on the fluorine effect.

| Parameter | 1-Phenylpyrrolidine (Non-F) | 1-(3-Fluorophenyl)pyrrolidine (3-F) | Interpretation |

| Half-life ( | Short (e.g., < 20 min) | Extended (e.g., > 40 min) | Fluorine blocks rapid meta-hydroxylation.[3] |

| High | Low/Medium | Reduced susceptibility to hepatic extraction. | |

| Major Metabolite | 3-OH-Phenyl-PP | Lactam or 4-OH-Phenyl-PP | Metabolic switching observed.[4] |

| Lipophilicity | Lower LogP | Higher LogP (+0.3) | 3-F-PP may have higher tissue distribution volume ( |

Troubleshooting

-

No Difference Observed: If

is identical, the primary metabolic route might be pyrrolidine ring oxidation (which F on the ring does not block) rather than phenyl ring hydroxylation. -

Non-Linear Depletion: Suggests enzyme inactivation or product inhibition. Repeat with lower substrate concentration (0.5

M).

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

-

Cyprotex. (n.d.). Microsomal Stability Assay Protocol.

-

Meyer, M. R., et al. (2016). Metabolism of the new psychoactive substance 1-(4-chlorophenyl)pyrrolidine (4-Cl-PP) in humans. Drug Testing and Analysis.

Sources

- 1. mttlab.eu [mttlab.eu]

- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Frontiers of 1-(3-fluorophenyl)pyrrolidine Derivatives

[1]

Part 1: Executive Summary & Chemical Architecture[1]

The "Privileged Scaffold" Hypothesis

In the landscape of modern medicinal chemistry, 1-(3-fluorophenyl)pyrrolidine (1-3FPP) represents a distinct "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its C-aryl regioisomers (such as the 3-phenylpyrrolidine stimulants), the N-aryl 1-3FPP core is devoid of significant psychostimulant abuse liability.[1] Instead, it serves as a critical pharmacophore in oncology (kinase inhibition) , neuroprotection (Sigma-1 modulation) , and antimicrobial therapeutics .[1]

The Fluorine Effect: Why 3-Fluoro?

The strategic placement of a fluorine atom at the meta (3-) position of the N-phenyl ring is not arbitrary; it is a calculated medicinal chemistry tactic designed to optimize Pharmacokinetics (PK) and Pharmacodynamics (PD).[1]

| Parameter | Impact of 3-Fluoro Substitution | Mechanism of Action |

| Metabolic Stability | High | Blocks CYP450-mediated aromatic hydroxylation at the metabolically vulnerable 3-position (metabolic blocking). |

| Lipophilicity | Moderate Increase | Increases logP, enhancing Blood-Brain Barrier (BBB) permeability for CNS targets without compromising solubility.[1] |

| Electronic Effect | Inductive Withdrawal | Reduces the electron density of the aniline nitrogen, modulating the pKa and reducing the risk of toxic quinone-imine metabolite formation.[1] |

| Conformation | Restricted | The C-F bond induces specific dipole orientations, locking the molecule into bioactive conformations favored by kinase pockets.[1] |

Part 2: Therapeutic Applications[1][2][3][4][5][6][7]

Oncology: Aurora Kinase B Inhibition

Recent high-impact studies (2025) have identified N-aryl pyrrolidine derivatives as potent, orally active inhibitors of Aurora Kinase B (AURKB) .[1] AURKB is a master regulator of mitosis; its overexpression drives the aggressive proliferation seen in solid tumors.[1]

-

Mechanism: 1-3FPP derivatives bind to the ATP-binding pocket of AURKB. The 3-fluorophenyl group occupies a hydrophobic sub-pocket, while the pyrrolidine ring acts as a solubilizing hinge, often substituted to interact with the solvent front.[1]

-

Therapeutic Outcome: Inhibition leads to polyploidy and subsequent apoptosis (mitotic catastrophe) in cancer cells.[1]

Neuropharmacology: Sigma-1 Receptor Modulation

The 1-3FPP scaffold possesses high affinity for Sigma-1 receptors (

-

Therapeutic Potential:

-

Neuroprotection: Agonism of

R promotes mitochondrial stability and reduces oxidative stress in models of Ischemic Stroke and Alzheimer’s.[1] -

Cognitive Enhancement: Modulation of cholinergic transmission via

R interaction.

-

Antimicrobial Activity

N-aryl pyrrolidines synthesized via Buchwald-Hartwig amination have demonstrated broad-spectrum activity against Gram-positive bacteria (S. aureus) and specific fungal strains.[1] The lipophilic 3-fluorophenyl tail facilitates membrane penetration, while the pyrrolidine headgroup disrupts cell wall synthesis enzymes.[1]

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism where 1-3FPP derivatives act as Kinase Inhibitors (Oncology) and Sigma Modulators (Neurology).

Figure 1: Dual therapeutic pathways of 1-(3-fluorophenyl)pyrrolidine derivatives in Oncology and Neurology.

Part 4: Experimental Protocols

Protocol A: Synthesis via Buchwald-Hartwig Amination

Rationale: Traditional nucleophilic substitution (SNAr) is difficult with unactivated fluorobenzenes.[1] Palladium-catalyzed coupling is the industry standard for ensuring regioselectivity and high yield.[1]

Reagents:

-

1-Bromo-3-fluorobenzene (1.0 equiv)[1]

-

Pyrrolidine (1.2 equiv)[1]

-

Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)[1]

-

NaOtBu (1.4 equiv)[1]

-

Toluene (anhydrous)[1]

Step-by-Step Workflow:

-

Inert Atmosphere: Charge a flame-dried Schlenk flask with Pd(OAc)₂, BINAP, and NaOtBu under Argon.

-

Solvent Addition: Add anhydrous Toluene via syringe. Stir for 10 min at RT to pre-form the active Pd(0) catalyst species.

-

Substrate Addition: Add 1-Bromo-3-fluorobenzene followed by Pyrrolidine.

-

Reaction: Heat to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:1) or LC-MS.[1]

-

Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel).

Protocol B: Microsomal Stability Assay (Metabolic Validation)

Rationale: To confirm the "Fluorine Effect" protects the scaffold from rapid hepatic clearance.[1]

Materials:

-

Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein)[1]

-

NADPH Regenerating System[1]

-

Test Compound (1 µM final conc.)

-

Reference: Propranolol (High clearance), Warfarin (Low clearance)[1]

Procedure:

-

Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to start the reaction.[1]

-

Sampling: Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 mins.

-

Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop metabolism.

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Part 5: Structure-Activity Relationship (SAR) Logic[1]

The following graph visualizes the decision tree for optimizing the 1-(3-fluorophenyl)pyrrolidine scaffold.

Figure 2: SAR optimization logic for the 1-(3-fluorophenyl)pyrrolidine scaffold.[1]

References

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.[1] European Journal of Medicinal Chemistry.[2][3]

-

Wall, G. M., & Baker, J. K. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine.[1][4] Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug. Journal of Medicinal Chemistry.[4][2][3][5]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1] Molecules.[1][6][7][4][8][2][5][9][10][11][12]

-

Bucki, A., et al. (2020). Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia.[1][13] European Journal of Medicinal Chemistry.[2][3]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Binding Affinity of 1-(3-Fluorophenyl)pyrrolidine Derivatives at Monoamine Transporters

This guide provides an in-depth technical analysis of the binding affinity and pharmacological profile of 1-(3-fluorophenyl)pyrrolidine derivatives at monoamine transporters (MATs).

Editorial Note on Nomenclature & Scope: While "1-(3-fluorophenyl)pyrrolidine" chemically refers to a simple N-aryl pyrrolidine (CAS 139909-17-4), in the context of monoamine transporter pharmacology and drug development, this string is frequently a truncated reference to the 3-fluoro-alpha-pyrrolidinophenone class (e.g., 3-Fluoro-alpha-PVP or 3-Fluoro-alpha-PPP ). The simple N-aryl compound lacks significant documentation as a high-affinity MAT ligand. Therefore, this guide focuses on the 3-fluoro-alpha-pyrrolidinophenone scaffold, which represents the pharmacologically active core relevant to MAT inhibition.

Executive Summary

The 1-(3-fluorophenyl)pyrrolidine moiety, when integrated into a cathinone scaffold (e.g., 3-Fluoro-alpha-PVP ), functions as a potent inhibitor of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Unlike its piperazine analogs (e.g., mCPP/3-FPP) which act as serotonin releasers, the steric bulk of the pyrrolidine ring restricts the molecule from acting as a transporter substrate. Instead, it induces a "transporter-locked" state, effectively blocking monoamine reuptake. This guide details the binding kinetics, selectivity ratios, and structure-activity relationships (SAR) of this chemical class.

Chemical Structure & Pharmacological Classification

The pharmacological activity is dictated by the specific connectivity of the pyrrolidine ring to the phenyl core.

-

N-Aryl Core (Precursor/Inactive): 1-(3-fluorophenyl)pyrrolidine. Nitrogen is directly bonded to the phenyl ring. Low affinity for MATs; primarily a chemical intermediate or potential sigma ligand.

-

Cathinone Core (Active Ligand): 1-(3-fluorophenyl)-2-(1-pyrrolidinyl)-1-alkanone. The pyrrolidine nitrogen is attached to the alpha-carbon of the side chain.[1] This configuration mimics the dopamine structure, allowing high-affinity binding to the S1 orthosteric site of DAT/NET.

Figure 1: Structural distinction between the simple N-aryl moiety and the pharmacologically active cathinone derivative.[1][2][3][4][5][6][7][8][9]

Binding Affinity Profile

The binding profile of 3-fluorophenyl-pyrrolidinophenones is characterized by high selectivity for DAT and NET over SERT.[7] The fluorine substitution at the meta (3-) position modulates metabolic stability and lipophilicity but generally preserves the high DAT affinity observed in the parent compound (alpha-PVP).

Inhibition Constants ( / )

Values represent inhibition of uptake in HEK293 cells expressing human transporters.

| Compound | DAT | NET | SERT | DAT/SERT Selectivity | Mechanism |

| 3-Fluoro-alpha-PVP | 30 - 60 | 40 - 80 | > 10,000 | > 300 | Reuptake Blocker |

| alpha-PVP (Parent) | 13 - 25 | 12 - 30 | > 10,000 | > 400 | Reuptake Blocker |

| 3-Fluoro-alpha-PPP | ~150 | ~80 | > 10,000 | > 60 | Reuptake Blocker |

| 3-F-Methcathinone | 300 | 500 | 1,200 | 4 | Substrate (Releaser) |

Key Insight: The pyrrolidine ring is the critical determinant of the "Blocker" mechanism. While 3-Fluoro-Methcathinone (secondary amine) acts as a substrate/releaser, the tertiary pyrrolidine amine of 3-Fluoro-alpha-PVP prevents translocation, resulting in pure uptake inhibition.

Structure-Activity Relationship (SAR)

-

Fluorine Position: The 3-fluoro (meta) substitution is bioisosteric to the 3-methyl group (Pyrovalerone). It maintains high DAT affinity. In contrast, 4-fluoro (para) substitution often increases SERT affinity slightly but decreases overall potency compared to the 3-substituted or unsubstituted analogs.

-

Alpha-Chain Length: Extending the alkyl chain from propyl (PPP) to pentyl (PVP) increases lipophilicity and DAT potency.

-

Propyl (PPP): Moderate DAT potency (

nM). -

Pentyl (PVP):[10] High DAT potency (

nM).

-

Mechanism of Action: Transporter Inhibition

The compound binds to the S1 Orthosteric Site of the transporter. Recent kinetic studies on alpha-PVP analogs suggest a pseudo-irreversible or non-competitive mode of inhibition at high concentrations, likely due to slow dissociation rates (

Figure 2: Mechanism of DAT inhibition. The bulky pyrrolidine ring locks the transporter in an occluded state, preventing dopamine transport.

Experimental Protocols

To validate the binding affinity and functional inhibition, the following protocols are standard in the field.

Radioligand Binding Assay (Affinity - )

This assay measures the ability of the test compound to displace a known radioligand (e.g.,

-

Preparation: Isolate membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.

-

Incubation: Incubate membranes (20

g protein) with radioligand ( -

Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4. Incubation time: 2 hours at 4°C (to minimize uptake/internalization).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

using the Cheng-Prusoff equation:

Functional Uptake Inhibition Assay (Potency - )

This assay measures the functional blockade of neurotransmitter transport into the cell.

-

Seeding: Plate hDAT/hSERT/hNET-expressing cells in 96-well plates (

cells/well). -

Pre-incubation: Replace medium with Krebs-Ringer-HEPES buffer. Add test compound and incubate for 10 minutes at 37°C.

-

Substrate Addition: Add radiolabeled substrate (

, -

Transport: Allow uptake to proceed for 5-10 minutes (linear phase).

-

Stop: Wash cells

with ice-cold buffer to stop transport. -

Lysis: Lyse cells with 1% SDS and quantify radioactivity.

-

Data: Plot log-concentration vs. % uptake to determine

.

References

-

Eshleman, A. J., et al. (2017).[7] Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release.[3][9] Journal of Pharmacology and Experimental Therapeutics, 360(1), 33-47.

-

Baumann, M. H., et al. (2013).[1][9] The Pharmacology and Toxicology of "Bath Salts" (Synthetic Cathinones). Neuropharmacology, 79, 152-162.

-

Marusich, J. A., et al. (2014).[2][10] Pharmacological effects of novel synthetic cathinones in rodents. Neuropharmacology, 87, 206-214.

-

Simmler, L. D., et al. (2013).[10] Monoamine Transporter and Receptor Interaction Profiles of a New Series of Designer Cathinones. Neuropharmacology, 66, 229-236.

-

Kolaczynska, K. E., et al. (2021). Psychomotor stimulant effects of α-pyrrolidinovalerophenone (αPVP) enantiomers correlate with drug binding kinetics at the dopamine transporter. Molecular Psychiatry.

Sources

- 1. dea.gov [dea.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) [mdpi.com]

- 5. Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ddd.uab.cat [ddd.uab.cat]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: 3-(3-Fluorophenyl)pyrrolidine Scaffolds in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of the 3-(3-fluorophenyl)pyrrolidine scaffold, a privileged structural motif in modern drug discovery. Unlike generic pyrrolidines, the specific incorporation of a fluorine atom at the meta-position of the phenyl ring confers unique physicochemical properties—enhanced metabolic stability, optimized lipophilicity, and modulated pKa—that are critical for CNS penetration and target engagement. This guide details the mechanistic rationale for this substitution, provides validated synthetic protocols (both enantioselective and scale-up), and analyzes its application in high-value targets such as Dopamine Transporters (DAT) and S1P4 receptors.

Part 1: The Fluorine Effect & Scaffold Utility

Metabolic Stability & The "Meta" Advantage

The strategic placement of fluorine on the phenyl ring is not merely for potency but for metabolic blockade .

-

Cytochrome P450 Blocking: The C3 (meta) and C4 (para) positions of phenyl rings are primary sites for oxidative metabolism (hydroxylation).

-

3-F vs. 4-F: While 4-fluoro substitution is common, it often increases pKa and lipophilicity significantly. The 3-fluoro substitution offers a balanced electronic effect (inductive withdrawal,

) without the resonance donation often seen at the para position. -

Case Study (S1P4 Agonists): In Sphingosine-1-phosphate receptor 4 (S1P4) agonists, shifting fluorine from C2 to C3 resulted in an 8-fold drop in potency compared to the C2 isomer, whereas the C4 isomer was only 2-fold less potent. This highlights that while 3-F is excellent for stability, its steric and electronic impact on binding pockets is distinct and must be modeled carefully [1].

Physicochemical Modulation

| Property | Effect of 3-Fluorine Substitution | Impact on Drug Design |

| Lipophilicity (LogP) | Increases by ~0.2–0.3 units | Improves Blood-Brain Barrier (BBB) penetration. |

| pKa (Pyrrolidine N) | Decreases by ~0.5–1.0 units | Reduces lysosomal trapping; improves oral bioavailability. |

| Metabolic Stability | Blocks CYP-mediated hydroxylation at C3 | Prolongs half-life ( |

| Conformation | Induces specific ring puckering | Locks active conformation for GPCR binding. |

Part 2: Synthetic Methodologies

Protocol A: Enantioselective [3+2] Cycloaddition (Precision Route)

Application: Synthesis of chiral, highly functionalized 3-(3-fluorophenyl)pyrrolidines for SAR exploration. Mechanism: Copper(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes.

Reagents & Conditions:

-

Catalyst: Cu(CH

CN) -

Base: KO

Bu (20 mol%). -

Solvent: Toluene (anhydrous).

-

Substrates: Imino ester (glycine Schiff base) + 3-fluorostyrene.

Step-by-Step Protocol:

-

Catalyst Formation: In a glovebox (N

atmosphere), dissolve Cu(CH -

Ylide Generation: Add KO

Bu and the imino ester. The base deprotonates the ester to generate the azomethine ylide dipole in situ. -

Cycloaddition: Add 3-fluorostyrene (1.0 equiv). Heat the mixture to 80 °C for 48 hours.

-

Workup: Concentrate under vacuum. Purify via flash chromatography (SiO

, Hexanes/EtOAc). -

Validation: Enantiomeric excess (ee) is typically >90% as determined by chiral HPLC [2].

Protocol B: Succinimide Reduction (Scale-Up Route)

Application: Multi-gram synthesis of the racemate or achiral core. Precursor: 3-(3-fluorophenyl)pyrrolidine-2,5-dione (Succinimide).

Reagents & Conditions:

-

Reducing Agent: LiAlH

(Lithium Aluminum Hydride) or BH -

Solvent: Anhydrous THF.

-

Quench: Fieser workup (Water, 15% NaOH, Water).

Step-by-Step Protocol:

-

Setup: Charge a flame-dried 3-neck flask with LiAlH

(3.0 equiv) and anhydrous THF under Argon. Cool to 0 °C. -

Addition: Dissolve 3-(3-fluorophenyl)pyrrolidine-2,5-dione in THF and add dropwise to the hydride suspension. Caution: Exothermic gas evolution.

-

Reflux: Warm to RT, then reflux for 12–16 hours to ensure complete reduction of both carbonyls.

-

Quenching (Critical): Cool to 0 °C. Carefully add water (1 mL per g LiAlH

), then 15% NaOH (1 mL per g), then water (3 mL per g). -

Isolation: Filter the granular white precipitate. Dry the filtrate over Na

SO

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Dopamine Transporter (DAT) Inhibitors

The 3-(3-fluorophenyl)pyrrolidine motif is a bioisostere of the piperazine ring found in GBR-12909 (Vanoxerine) analogues.

-

Mechanism: Competitive inhibition of dopamine reuptake.[1]

-

SAR Insight: Substitution at the 3-position of the pyrrolidine ring mimics the spatial arrangement of the phenyl ring in cocaine-like inhibitors, but with distinct kinetics. The 3-fluoro group enhances affinity for the DAT while reducing affinity for the Norepinephrine Transporter (NET), improving selectivity [4].

S1P4 Receptor Agonists

In the development of selective S1P4 agonists for immune modulation:

-

Role: The fluorophenyl group fits into the hydrophobic pocket of the GPCR.

-

Selectivity: The 3-fluoro isomer (vs 2- or 4-fluoro) often dictates subtype selectivity (S1P4 vs S1P1) due to subtle steric clashes in the orthosteric binding site [1].

MDM2-p53 Inhibitors

Spiro-pyrrolidine oxindoles utilize the 3-(3-fluorophenyl) group to fill the Trp23 pocket of MDM2.

-

Interaction: The fluorine atom participates in multipolar interactions with the protein backbone, stabilizing the inhibitor-protein complex and preventing p53 degradation [5].

Part 4: Visualization & Logic

Synthesis Logic Flow (Graphviz)

Caption: Dual synthetic pathways for 3-(3-fluorophenyl)pyrrolidine: Enantioselective [3+2] cycloaddition (top) vs. Classical Succinimide Reduction (bottom).

Comparative SAR Data

| Isomer Position | Relative Potency (S1P4)* | Metabolic Stability | Primary Utility |

| 2-Fluoro | High (1.0x) | Moderate | Steric blocking; Ortho-lithiation direction |

| 3-Fluoro | Low (0.12x) | High | Metabolic blocking; Electronic tuning |

| 4-Fluoro | Moderate (0.5x) | Moderate | pKa modulation; Lipophilicity boost |

| Unsubstituted | Moderate (0.3x) | Low | Baseline scaffold |

*Potency data normalized to the most potent isomer (2-F) based on S1P4 agonist studies [1].

References

-

Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science (RSC). Available at: [Link][2][3][1][4][5][6][7][8][9][10][11][12]

-

Synthesis of 3-Aminomethyl-3-fluoropiperidines (Analogous Reduction Protocol). ResearchGate. Available at: [Link]

-

Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry. Available at: [Link]

-

Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)... MDM2 Inhibitors. Journal of Medicinal Chemistry.[8] Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition of azomethine ylides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Preparation of 1-(3-fluorophenyl)Pyrrolidine from 3-fluoroaniline

This Application Note is structured as a high-level technical guide for the synthesis of 1-(3-fluorophenyl)pyrrolidine , a valuable heterocyclic building block in medicinal chemistry (often used as a scaffold for CNS-active agents).

Executive Summary

This protocol details the synthesis of 1-(3-fluorophenyl)pyrrolidine via the double

The resulting scaffold features a pyrrolidine ring attached to a meta-fluorinated phenyl group, a motif known to enhance metabolic stability and lipophilicity in drug candidates.

Key Chemical Transformation

Reaction Type: Nucleophilic Substitution / Cyclization (

Retrosynthetic Analysis & Mechanism

The strategy relies on the nucleophilicity of the aniline nitrogen. The reaction proceeds through two sequential

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway involving initial alkylation followed by base-mediated intramolecular ring closure.

Experimental Protocol

Reagents and Equipment

| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |

| 3-Fluoroaniline | 111.12 | 1.0 | 1.156 | Limiting Reagent |

| 1,4-Dibromobutane | 215.91 | 1.1 | 1.808 | Alkylating Agent |

| Potassium Carbonate | 138.21 | 2.5 | - | Base (HCl scavenger) |

| Potassium Iodide | 166.00 | 0.1 | - | Catalyst (Finkelstein) |

| DMF | - | - | - | Solvent (Polar Aprotic) |

Equipment:

-

100 mL Round Bottom Flask (2-neck)

-

Reflux Condenser with

inlet -

Magnetic Stirrer & Oil Bath

-

Rotary Evaporator[1]

Step-by-Step Methodology

Step 1: Reaction Setup

-

To a dry 100 mL round bottom flask equipped with a magnetic stir bar, add 3-fluoroaniline (10 mmol, 1.11 g).

-

Add DMF (20 mL). Note: DMF must be dry to prevent hydrolysis of the alkyl halide, though water tolerance is higher here than in organometallic chemistry.

-

Add Potassium Carbonate (

, 25 mmol, 3.46 g) and Potassium Iodide (KI, 1 mmol, 0.16 g). -

Add 1,4-Dibromobutane (11 mmol, 2.37 g) dropwise via syringe over 5 minutes.

Step 2: Reaction Execution

-

Fit the flask with a reflux condenser and flush with Nitrogen (

). -

Heat the mixture to 90°C for 12–16 hours.

-

Observation: The suspension will change color (typically darkening to orange/brown) as the reaction progresses and salts (

) precipitate.

-

-

TLC Monitoring: Use Hexane:Ethyl Acetate (9:1). The product will be less polar than the starting aniline (higher

) and will not show the characteristic "streaking" of primary amines.

Step 3: Work-up

-

Cool the reaction mixture to room temperature.

-

Quench: Pour the mixture into 100 mL of ice-cold water. Why: This dissolves the inorganic salts and precipitates organic components or forms an emulsion.

-

Extraction: Extract with Ethyl Acetate (

mL). -

Washing: Wash the combined organic layers with:

-

Water (

mL) to remove residual DMF. -

Brine (saturated NaCl, 20 mL).

-

-

Drying: Dry over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure (Rotavap).

Step 4: Purification

-

Column Chromatography: Purify the crude oil using silica gel.

-

Eluent: Gradient of Hexane

5% EtOAc in Hexane. -

Target: The product is a pale yellow to colorless oil.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Quality Control & Characterization